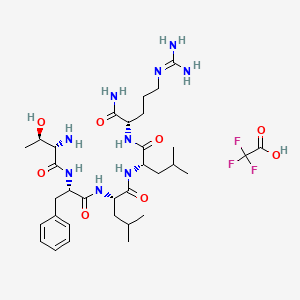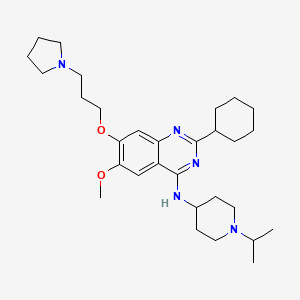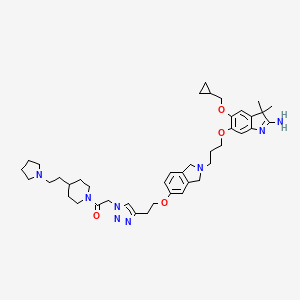
Tfllr-NH2(tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFLLR-NH2 trifluoroacetate is a synthetic peptide that acts as a selective agonist for the protease-activated receptor 1 (PAR1). This compound is known for its ability to induce calcium mobilization in dorsal root ganglion neurons and stimulate plasma extravasation in various organs . It has a molecular formula of C33H54F3N9O8 and a molecular weight of 761.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFLLR-NH2 trifluoroacetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of TFLLR-NH2 trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated Synthesis: Using automated peptide synthesizers to perform the SPPS method.
Large-Scale Purification: Employing large-scale HPLC systems for purification.
Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
TFLLR-NH2 trifluoroacetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Cleavage Reagents: A mixture of TFA, water, and scavengers (such as triisopropylsilane) is used to cleave the peptide from the resin
Major Products Formed
The major product formed from the synthesis of TFLLR-NH2 trifluoroacetate is the peptide itself. During the cleavage process, the peptide is released from the resin and purified to obtain the final product .
Scientific Research Applications
TFLLR-NH2 trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-protein interactions.
Biology: Employed in research on protease-activated receptors, particularly PAR1, to understand their role in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving PAR1, such as inflammation and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
TFLLR-NH2 trifluoroacetate exerts its effects by selectively activating the protease-activated receptor 1 (PAR1). Upon binding to PAR1, it induces a conformational change that leads to the activation of intracellular signaling pathways. This activation results in the mobilization of calcium ions within cells, which plays a crucial role in various cellular processes, including inflammation, platelet aggregation, and vascular function .
Comparison with Similar Compounds
Similar Compounds
SFLLRN-NH2: Another selective PAR1 agonist with similar biological activity.
TFLLR-NH2: The non-trifluoroacetate form of the compound, which also acts as a PAR1 agonist .
Uniqueness
TFLLR-NH2 trifluoroacetate is unique due to its high selectivity for PAR1 and its ability to induce specific physiological responses. Its trifluoroacetate form enhances its stability and solubility, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C33H54F3N9O8 |
|---|---|
Molecular Weight |
761.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1 |
InChI Key |
QVNWOGSDGQDGHP-MKVNCOEFSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)

